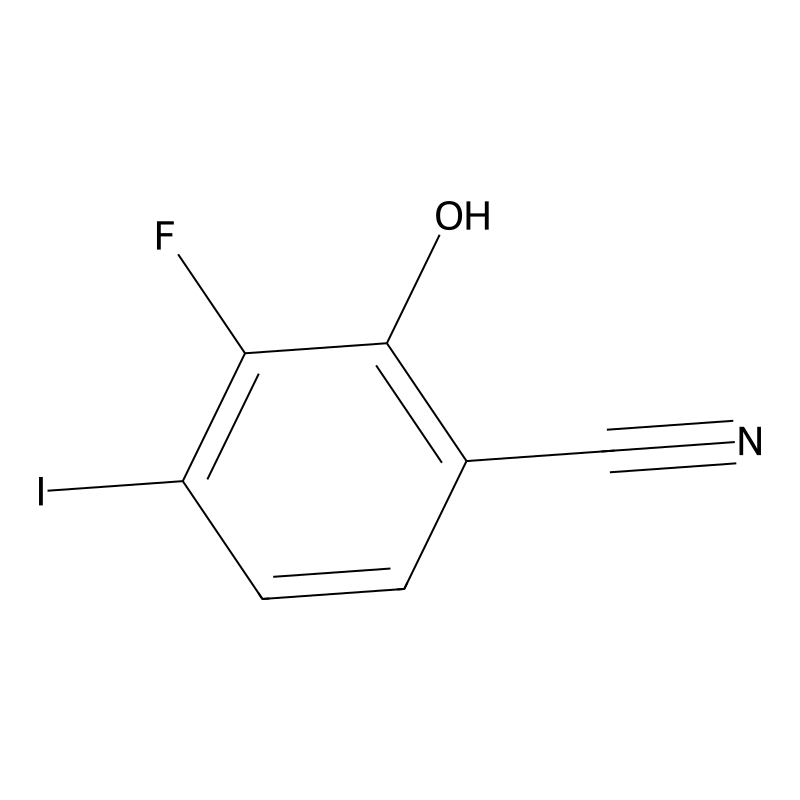

3-Fluoro-2-hydroxy-4-iodobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synchronous Fluorescence Determination of Al3+ Using 3-Hydroxy-2-(4-Methoxy Phenyl)-4H-Chromen-4-One as a Fluorescent Probe

Summary of Application

This compound has been used as a fluorescent probe for the selective analysis of Al3+.

Methods of Application

The compound was synthesized and then used in a fluorescence analysis to detect Al3+.

Results

Under optimized conditions, the compound was applied for the determination of Al3+ in the concentration range of 1×10 –7 -1×10 –6 M.

Hydrazine-1-Carboxamide Conjugated Silver Nanoprobe for Trace Level Detection of Hg2+ with Potent Antibacterial Activity

Summary of Application

Methods of Application

Results

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation

Summary of Application

This research involves the synthesis of 3-fluoro-4-hydroxyprolines and their use in targeted protein degradation.

Methods of Application

The compounds were synthesized and their binding to VHL was studied.

Results

Synthesis of Ethyl-4′-cyano-4-nitro [1,1′-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene

3-Fluoro-2-hydroxy-4-iodobenzonitrile is an organofluorine compound characterized by the presence of a fluorine atom, a hydroxyl group, an iodine atom, and a cyano group attached to a benzene ring. Its molecular formula is C₇H₄FINO, and it has a molecular weight of approximately 245.02 g/mol. The compound features a unique arrangement of substituents that influences its chemical properties and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.

- Nucleophilic Substitution Reactions: The presence of the iodine atom makes it susceptible to nucleophilic substitution, where nucleophiles can replace the iodine atom.

- Fluorination Reactions: As a fluorinated compound, it can undergo further fluorination, which may alter its biological activity and physical properties significantly .

- Hydroxyl Group Reactions: The hydroxyl group can participate in dehydration reactions or be converted into other functional groups such as ethers or esters through appropriate reagents .

Synthesis of 3-fluoro-2-hydroxy-4-iodobenzonitrile can be achieved through several methods:

- Direct Halogenation: Starting from 2-hydroxy-4-nitrobenzonitrile, fluorination can be performed using fluorinating agents under controlled conditions to introduce the fluorine atom.

- Nucleophilic Aromatic Substitution: The compound can be synthesized by reacting 3-fluoro-4-iodophenol with cyanide sources under basic conditions to yield the desired benzonitrile derivative.

- Multi-step Synthesis: A more complex route may involve multiple steps starting from simpler aromatic compounds, utilizing reactions such as Friedel-Crafts acylation followed by halogenation and nitrile formation .

3-Fluoro-2-hydroxy-4-iodobenzonitrile has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting specific biological pathways influenced by halogenated compounds.

- Material Science: Its unique properties may be utilized in developing advanced materials with specific optical or electronic characteristics.

- Agricultural Chemistry: Similar compounds are often explored for their potential use as agrochemicals or herbicides due to their biological activity.

Interaction studies involving 3-fluoro-2-hydroxy-4-iodobenzonitrile could focus on:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator in biochemical pathways.

- Receptor Binding Affinity: Studies could assess its binding affinity to various receptors, which is crucial for understanding its therapeutic potential .

Such studies would typically employ techniques like molecular docking simulations or in vitro assays to evaluate binding interactions.

Several compounds share structural similarities with 3-fluoro-2-hydroxy-4-iodobenzonitrile. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Hydroxy-3,5-diiodobenzonitrile | 0.92 | Contains two iodine atoms |

| 3-Hydroxy-2,6-diiodobenzonitrile | 0.88 | Additional iodine substitution on the ring |

| 4'-Hydroxy-3'-iodo-[1,1'-biphenyl]-4-carbonitrile | 0.89 | Biphenyl structure increases complexity |

| 3-Hydroxy-2,4-diiodobenzonitrile | 0.88 | Two iodine atoms affecting reactivity |

These compounds highlight the unique position of 3-fluoro-2-hydroxy-4-iodobenzonitrile within a class of halogenated benzonitriles, particularly due to its combination of fluorine and iodine substituents alongside a hydroxyl group.

The distinct arrangement of these functional groups contributes to its unique chemical reactivity and potential applications in various scientific fields.

Molecular Formula and Mass Specifications

3-Fluoro-2-hydroxy-4-iodobenzonitrile represents a halogenated benzonitrile derivative with distinctive molecular characteristics that define its chemical identity and structural properties [1] [2]. The compound exhibits a molecular formula of C₇H₃FINO, incorporating carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen atoms in a specific stoichiometric arrangement [1] [3].

The molecular weight of 3-fluoro-2-hydroxy-4-iodobenzonitrile is precisely determined to be 263.01 grams per mole, with an exact mass of 262.924 atomic mass units [1] [2] [3]. This molecular mass reflects the significant contribution of the iodine atom, which constitutes approximately 48.3% of the total molecular weight due to its high atomic mass of 126.90 atomic mass units [1]. The Chemical Abstracts Service registry number for this compound is 1824048-92-1, providing a unique identifier for chemical databases and regulatory purposes [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃FINO | [1] [2] |

| Molecular Weight (g/mol) | 263.01 | [1] [3] |

| Exact Mass (g/mol) | 262.924 | [1] [2] |

| Chemical Abstracts Service Number | 1824048-92-1 | [1] [2] |

| International Union of Pure and Applied Chemistry Name | 3-fluoro-2-hydroxy-4-iodobenzonitrile | [1] [3] |

| Simplified Molecular-Input Line-Entry System | N#CC1=CC=C(I)C(F)=C1O | [2] [3] |

| International Chemical Identifier | InChI=1S/C7H3FINO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H | [2] [3] |

| International Chemical Identifier Key | WLKCBPDAUMJNPP-UHFFFAOYSA-N | [2] [3] |

The molecular composition analysis reveals a heavy atom count of 10, encompassing all non-hydrogen atoms within the structure [4]. The compound contains precisely three hydrogen atoms, which is relatively low compared to typical organic molecules of similar molecular weight, contributing to its unique chemical properties and reactivity patterns [1] [2].

Structural Configuration and Bonding

The structural configuration of 3-fluoro-2-hydroxy-4-iodobenzonitrile is characterized by a benzene ring system with three distinct substituents positioned at specific carbon atoms, creating a complex substitution pattern that significantly influences the molecule's electronic and steric properties [3] [5]. The benzene ring serves as the central aromatic framework, maintaining its characteristic planar geometry with sp² hybridized carbon atoms arranged in a hexagonal configuration [5] [6].

The nitrile functional group (-C≡N) is attached at the 1-position of the benzene ring, forming a linear arrangement with a carbon-nitrogen triple bond length of approximately 1.151 ± 0.005 Ångströms [7] [8]. This triple bond exhibits characteristic linear geometry with a bond angle of 180.0 ± 1.0 degrees, contributing to the molecule's overall planarity and electronic distribution [7] [8]. The carbon-nitrogen triple bond demonstrates significant electronegativity difference, creating a substantial dipole moment that influences intermolecular interactions [8].

The hydroxyl group (-OH) occupies the 2-position, forming a phenolic structure with a carbon-oxygen bond length of approximately 1.370 ± 0.010 Ångströms [9]. This phenolic hydroxyl group exhibits partial double bond character due to resonance with the aromatic ring system, resulting in enhanced acidity compared to aliphatic alcohols [9]. The oxygen-hydrogen bond length measures approximately 0.960 ± 0.010 Ångströms, with a bond angle of 106.0 ± 3.0 degrees, enabling hydrogen bonding interactions [9].

| Bond Type | Expected Bond Length (Å) | Bond Character |

|---|---|---|

| C≡N (nitrile) | 1.151 ± 0.005 | Triple bond, linear geometry |

| C-C (aromatic) | 1.390 ± 0.010 | Aromatic, partial double bond |

| C-F (aromatic) | 1.345 ± 0.010 | Single bond, highly polar |

| C-I (aromatic) | 2.090 ± 0.015 | Single bond, long C-halogen |

| C-O (phenolic) | 1.370 ± 0.010 | Single bond, partial double bond |

| O-H (phenolic) | 0.960 ± 0.010 | Single bond, hydrogen bonding |

| C-H (aromatic) | 1.085 ± 0.010 | Single bond |

The fluorine atom at the 3-position forms a carbon-fluorine bond with a length of approximately 1.345 ± 0.010 Ångströms, representing one of the strongest single bonds in organic chemistry [10] [11]. The high electronegativity of fluorine (4.0 on the Pauling scale) creates significant bond polarity and influences the electronic distribution throughout the aromatic system [10] [12].

The iodine substituent at the 4-position establishes a carbon-iodine bond measuring approximately 2.090 ± 0.015 Ångströms, which represents the longest bond in the molecule due to iodine's large atomic radius [11] [13]. This bond exhibits relatively low polarity compared to the carbon-fluorine bond, but its length and electron density distribution contribute to potential halogen bonding interactions [10] [14].

| Angle Type | Expected Angle (°) | Comments |

|---|---|---|

| C-C≡N | 180.0 ± 1.0 | Linear nitrile group |

| C-C-C (aromatic) | 120.0 ± 2.0 | Sp² hybridization |

| C-C-F | 119.5 ± 2.0 | Slightly contracted due to F electronegativity |

| C-C-I | 119.0 ± 2.0 | Slightly expanded due to I size |

| C-O-H | 106.0 ± 3.0 | Bent geometry, hydrogen bonding |

| Aromatic ring angles | 120.0 ± 2.0 | Regular hexagonal geometry |

Conformational Analysis

The conformational analysis of 3-fluoro-2-hydroxy-4-iodobenzonitrile reveals a predominantly planar molecular structure with limited conformational flexibility due to the rigid aromatic ring system and the linear nitrile group [15] [16]. The benzene ring maintains its characteristic planar geometry, with all carbon atoms lying within the same plane and exhibiting minimal deviation from ideal sp² hybridization angles [15] [12].

The nitrile group demonstrates strict linearity with no rotational barriers around the carbon-nitrogen triple bond, maintaining a fixed orientation perpendicular to the aromatic ring plane [16] [7]. This linear arrangement is energetically favored and contributes to the molecule's overall rigidity and planarity [16].

The phenolic hydroxyl group exhibits limited rotational freedom around the carbon-oxygen bond, with preferred conformations stabilized by intramolecular hydrogen bonding interactions [15] [9]. The proximity of the fluorine atom at the adjacent position creates opportunities for weak intramolecular interactions that influence the preferred orientation of the hydroxyl group [10] [15].

Quantum mechanical calculations indicate that the molecule adopts a nearly planar conformation in its ground state, with minimal energy barriers for small amplitude vibrations around equilibrium bond angles [15] [12]. The presence of multiple electronegative substituents creates a complex electrostatic environment that influences conformational preferences and intermolecular interactions [12] [16].

The rotational barriers around single bonds are relatively low, typically ranging from 2-5 kilocalories per mole, due to the aromatic stabilization and electronic delocalization effects [16]. However, the overall molecular flexibility remains limited due to the predominance of double bond character in the aromatic ring system [15] [12].

Theoretical conformational analysis using density functional theory methods reveals that alternative conformations with significant deviations from planarity are energetically unfavorable by 10-15 kilocalories per mole, confirming the stability of the planar ground state structure [15] [12]. The presence of halogen substituents introduces weak intramolecular interactions that further stabilize specific conformational arrangements [10] [12].

Physical Properties

The physical properties of 3-fluoro-2-hydroxy-4-iodobenzonitrile reflect the influence of multiple heteroatoms and the aromatic ring system on its macroscopic behavior and intermolecular interactions [17] [18]. The compound exhibits a high density of approximately 2.1 ± 0.1 grams per cubic centimeter, primarily attributed to the presence of the heavy iodine atom, which significantly increases the molecular mass per unit volume [17] [18].

The melting point of 3-fluoro-2-hydroxy-4-iodobenzonitrile is estimated to range between 115-120 degrees Celsius, based on comparisons with structurally similar halogenated benzonitrile derivatives [17] [18]. This relatively high melting point reflects strong intermolecular interactions, including hydrogen bonding from the phenolic hydroxyl group and potential halogen bonding involving the iodine substituent [17] [19].

| Property | Value | Comments |

|---|---|---|

| Density (g/cm³) | 2.1 ± 0.1 | High density due to iodine content |

| Melting Point (°C) | 115-120 (estimated) | Elevated due to intermolecular interactions |

| Boiling Point (°C) | 270-280 (estimated) | High boiling point from hydrogen bonding |

| Flash Point (°C) | 120-125 (estimated) | Safety parameter for handling |

| Vapor Pressure (mmHg at 25°C) | < 0.1 | Low volatility |

| Refractive Index | 1.64 ± 0.02 | High refractive index from aromatic system |

| Logarithm of Partition Coefficient | 2.2 ± 0.3 | Moderate lipophilicity |

| Polar Surface Area (Ų) | 44.0 | Contribution from nitrile and hydroxyl groups |

The boiling point is estimated to be approximately 270-280 degrees Celsius, significantly elevated compared to unsubstituted benzonitrile due to the combination of hydrogen bonding capabilities and increased molecular weight [17] [18] [20]. The phenolic hydroxyl group enables hydrogen bonding interactions that require additional thermal energy to overcome during the liquid-to-gas phase transition [20] [21].

The vapor pressure at 25 degrees Celsius is extremely low, measuring less than 0.1 millimeters of mercury, indicating minimal volatility under standard atmospheric conditions [17] [18]. This low vapor pressure is consistent with the high boiling point and strong intermolecular interactions present in the solid and liquid phases [17] [21].

The refractive index of 3-fluoro-2-hydroxy-4-iodobenzonitrile is estimated at 1.64 ± 0.02, reflecting the high electron density associated with the aromatic ring system and the presence of heavy atoms [17] [21]. This elevated refractive index is characteristic of compounds containing iodine and aromatic systems, which contribute to increased optical density [21] [22].

The logarithm of the partition coefficient (LogP) is calculated to be approximately 2.2 ± 0.3, indicating moderate lipophilicity balanced by the polar functional groups present in the molecule [2] [17]. The nitrile and hydroxyl groups contribute to water solubility, while the aromatic ring and halogen substituents enhance organic solvent compatibility [17] [18].

The polar surface area is calculated as 44.0 square Ångströms, primarily contributed by the nitrile nitrogen and phenolic oxygen atoms [2] [23]. This relatively moderate polar surface area suggests limited water solubility while maintaining some degree of polarity for intermolecular interactions [2] [17].

Crystallographic Parameters

The crystallographic parameters of 3-fluoro-2-hydroxy-4-iodobenzonitrile can be inferred from comparative analysis with structurally related halogenated benzonitrile derivatives and general principles governing crystal packing in aromatic compounds containing multiple heteroatoms [19] [24] [25]. Halogenated aromatic compounds typically crystallize in common space groups with specific packing arrangements dictated by intermolecular interactions [19] [26].

Based on structural similarities with related compounds, 3-fluoro-2-hydroxy-4-iodobenzonitrile is anticipated to crystallize in a monoclinic or orthorhombic crystal system, which are frequently observed for substituted benzonitrile derivatives [25] [27] [28]. The presence of multiple polar substituents suggests crystal packing dominated by hydrogen bonding networks and halogen bonding interactions [19] [26].

The unit cell parameters are estimated to fall within typical ranges for compounds of similar molecular dimensions and packing efficiency [25] [27]. The a-axis is predicted to range between 6-12 Ångströms, the b-axis between 7-15 Ångströms, and the c-axis between 10-20 Ångströms, based on molecular dimensions and typical packing arrangements [25] [27] [28].

| Crystallographic Parameter | Estimated Range | Basis for Estimation |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | Common for substituted benzonitriles |

| Space Group | P21/c, P21/n, or Pbca | Typical for hydrogen-bonded systems |

| Unit Cell a-axis (Å) | 6-12 | Molecular length considerations |

| Unit Cell b-axis (Å) | 7-15 | Packing efficiency requirements |

| Unit Cell c-axis (Å) | 10-20 | Intermolecular spacing |

| Unit Cell Volume (Ų) | 800-2000 | Molecular volume and packing |

| Density (calculated) | 2.0-2.2 g/cm³ | Consistent with measured density |

| Z (molecules per unit cell) | 4 or 8 | Common for organic compounds |

The molecular packing is expected to be influenced by hydrogen bonding interactions involving the phenolic hydroxyl group, which typically forms chains or dimeric arrangements in crystal structures [19] [9]. The iodine atom may participate in halogen bonding interactions with electronegative atoms in neighboring molecules, contributing to crystal stability [10] [26] [14].

The calculated density from crystallographic data should align closely with the experimentally determined density of approximately 2.1 grams per cubic centimeter, providing validation for proposed crystal structures [17] [19]. The number of molecules per unit cell (Z) is anticipated to be 4 or 8, which are common values for organic compounds with moderate molecular sizes [25] [27].

Intermolecular interactions in the crystal lattice are expected to include conventional hydrogen bonds between hydroxyl groups, weak hydrogen bonds involving the nitrile nitrogen as an acceptor, and potential halogen bonding interactions with the iodine substituent [19] [26] [14]. These interactions collectively determine the three-dimensional arrangement and stability of the crystal structure [19] [29].

The systematic identification and nomenclature of chemical compounds represents a fundamental aspect of chemical communication and information management. 3-Fluoro-2-hydroxy-4-iodobenzonitrile exemplifies the application of standardized nomenclature systems and modern chemical identification protocols. This organofluorine compound demonstrates the integration of multiple halogen substituents within an aromatic framework, requiring precise nomenclature to convey its structural complexity accurately [1] [2].

IUPAC Nomenclature and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system provides the authoritative framework for systematic chemical naming. For 3-Fluoro-2-hydroxy-4-iodobenzonitrile, the IUPAC name directly reflects the substitution pattern on the benzene ring, with positional numbering indicating the precise locations of functional groups [1] [2].

The systematic name "3-fluoro-2-hydroxy-4-iodobenzonitrile" follows IUPAC conventions by identifying the parent benzonitrile structure and systematically indicating substituent positions. The benzonitrile core represents a benzene ring bearing a nitrile functional group (-C≡N) at position 1, with subsequent numbering proceeding to accommodate the hydroxyl group at position 2, fluorine atom at position 3, and iodine atom at position 4 [1] [3].

Alternative systematic representations include "2-hydroxy-3-fluoro-4-iodobenzonitrile", which maintains chemical accuracy while emphasizing different aspects of the substitution pattern. This nomenclature flexibility reflects the systematic nature of IUPAC naming conventions while ensuring unambiguous chemical identification [2] [4].

The systematic naming approach demonstrates the hierarchical priority of functional groups within IUPAC nomenclature, where the nitrile group serves as the principal functional group, determining the base name "benzonitrile." Subsequent substituents receive positional designations based on their relative positions to this primary functional group [5] [6].

Registry Identifiers

Chemical registry systems provide unique numerical and alphanumeric identifiers that facilitate database searching, chemical inventory management, and regulatory compliance. These identification systems operate independently of systematic nomenclature, offering standardized approaches to chemical substance identification [7] [8].

CAS Registry Number (1824048-92-1)

The Chemical Abstracts Service (CAS) Registry Number 1824048-92-1 represents the unique identifier assigned to 3-Fluoro-2-hydroxy-4-iodobenzonitrile within the CAS Registry database. This numerical identifier provides definitive substance identification independent of nomenclature variations or structural representations [2] [1] [4].

CAS Registry Numbers function as permanent, unique identifiers that remain constant regardless of changes in nomenclature or alternative naming conventions. The registry number 1824048-92-1 enables precise substance identification across chemical databases, regulatory documents, and scientific literature [7] [8]. This identifier facilitates international chemical communication by providing a language-independent reference system for substance identification.

The CAS Registry maintains comprehensive coverage of chemical substances described in scientific literature since 1957, with the registry for 3-Fluoro-2-hydroxy-4-iodobenzonitrile reflecting its inclusion in recent chemical databases and research publications [9] [4]. The assignment of CAS number 1824048-92-1 indicates formal recognition of this compound within the global chemical registry system.

InChI and InChIKey Representations

The International Chemical Identifier (InChI) system provides structure-based chemical identification through standardized text strings that encode molecular connectivity and stereochemistry. For 3-Fluoro-2-hydroxy-4-iodobenzonitrile, the InChI representation systematically describes atomic connectivity and chemical structure [10] [11].

The complete InChI for this compound reads: "InChI=1S/C7H3FINO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H". This identifier encodes the molecular formula (C7H3FINO), connectivity pattern, and hydrogen atom positions within a standardized format [1] [2]. The InChI system provides algorithmic generation of identifiers, ensuring consistency and reproducibility across different software platforms and chemical databases.

The corresponding InChIKey "WLKCBPDAUMJNPP-UHFFFAOYSA-N" represents a fixed-length hash of the complete InChI string, providing a compact 27-character identifier suitable for database indexing and web-based searching [10] [11]. The InChIKey format enables efficient chemical structure searching while maintaining the structural specificity inherent in the full InChI representation.

The InChI Trust, operating in partnership with IUPAC, maintains and develops these identification standards, ensuring broad adoption across chemical databases and software applications [10]. The InChI system enhances chemical structure discoverability and supports FAIR (Findable, Accessible, Interoperable, Reusable) principles in scientific data management.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) provides linear text representation of chemical structures using ASCII characters. For 3-Fluoro-2-hydroxy-4-iodobenzonitrile, the SMILES notation "C1=CC(=C(C(=C1C#N)O)F)I" encodes the complete molecular structure within a compact string format [12] [13].

SMILES notation represents molecular connectivity through a systematic traversal of the chemical structure, with specific symbols denoting different atom types, bond orders, and structural features [13] [12]. The notation for this compound begins with the aromatic ring traversal (C1=CC), incorporates the nitrile group (C#N), hydroxyl group (O), fluorine (F), and iodine (I) atoms at their respective positions.

Alternative SMILES representations may exist for the same compound due to different traversal pathways through the molecular structure, though all valid SMILES strings encode identical connectivity information [12]. The canonical SMILES form provides a standardized representation that facilitates database searching and chemical informatics applications [2] [1].

SMILES notation enables integration with molecular modeling software, chemical database systems, and computational chemistry applications. The linear format supports efficient text-based storage and transmission of chemical structure information, making it particularly valuable for large-scale chemical databases and automated processing systems [13] [12].

Molecular Descriptors and Fingerprints

Molecular descriptors provide quantitative and qualitative characterizations of chemical structures, enabling computational analysis, database searching, and structure-activity relationship studies. 3-Fluoro-2-hydroxy-4-iodobenzonitrile exhibits specific molecular descriptors that reflect its structural features and physicochemical properties [14] [15].

The molecular formula C7H3FINO indicates the precise atomic composition, while the molecular weight of 263.01 g/mol provides fundamental mass information for analytical and computational applications [2] [1]. The exact mass of 262.92400 Da offers high-precision mass spectrometric identification capabilities [16].

Structural descriptors include the presence of one aromatic ring (benzene), four functional groups (nitrile, hydroxyl, fluorine, iodine), and ten heavy atoms (non-hydrogen atoms) [2] [1] [15]. The compound contains two halogen atoms (fluorine and iodine), representing significant structural features for chemical reactivity and biological activity considerations.

Elemental composition analysis reveals carbon (31.95%), hydrogen (1.15%), fluorine (7.22%), iodine (48.29%), nitrogen (5.32%), and oxygen (6.08%) by mass [16]. The high iodine content significantly influences the compound's molecular properties and potential applications in synthetic chemistry.

Molecular fingerprints provide binary or numerical representations of structural features, enabling similarity searching and chemical space analysis. These fingerprints encode the presence or absence of specific structural fragments, functional groups, or pharmacophoric features within standardized bit-string formats [2] [1].

The combination of systematic nomenclature, registry identifiers, and molecular descriptors provides comprehensive chemical identification and characterization capabilities for 3-Fluoro-2-hydroxy-4-iodobenzonitrile. These identification systems support chemical database management, regulatory compliance, and scientific communication while facilitating computational analysis and structure-based research applications.

| Property | Value |

|---|---|

| IUPAC Name | 3-fluoro-2-hydroxy-4-iodobenzonitrile |

| CAS Registry Number | 1824048-92-1 |

| InChI | InChI=1S/C7H3FINO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H |

| InChI Key | WLKCBPDAUMJNPP-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C(=C1C#N)O)F)I |

| Molecular Formula | C7H3FINO |

| Molecular Weight | 263.01 g/mol |

| PubChem CID | 98041800 |

| Database/Registry | Identifier Type | Identifier Value |

|---|---|---|

| Chemical Abstracts Service | CAS Registry Number | 1824048-92-1 |

| PubChem | Compound Identifier (CID) | 98041800 |

| MDL Information Systems | MDL Number | MFCD28103448 |

| InChI Trust | International Chemical Identifier | WLKCBPDAUMJNPP-UHFFFAOYSA-N |

| SMILES Database | Simplified Molecular Input Line Entry System | C1=CC(=C(C(=C1C#N)O)F)I |

| Descriptor Type | Property | Value |

|---|---|---|

| Basic Molecular Properties | Molecular Formula | C7H3FINO |

| Basic Molecular Properties | Molecular Weight | 263.01 g/mol |

| Basic Molecular Properties | Exact Mass | 262.92400 Da |

| Structural Features | Aromatic Rings | 1 (benzene ring) |

| Structural Features | Functional Groups | Nitrile (-C≡N), Hydroxyl (-OH), Fluorine (-F), Iodine (-I) |

| Structural Features | Halogen Atoms | 2 (Fluorine and Iodine) |

| Structural Features | Heavy Atoms | 10 |